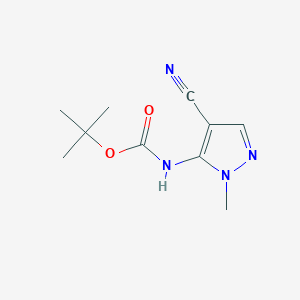
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a thiophene ring attached to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiophene-based compounds.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and thiophene derivatives.
Applications De Recherche Scientifique
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but without the hydrochloride salt.
Piperidin-4-yl-thiophen-2-yl-methanone: Lacks the aminomethyl group.
Uniqueness
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the presence of both the aminomethyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C11H17ClN2OS |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
[4-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10;/h1-2,7,9H,3-6,8,12H2;1H |
Clé InChI |
UTOXAZPKMFLPBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)C(=O)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)






![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)

![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)

